ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate
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Overview
Description
Ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate is a complex organic compound with a unique structure that includes both hydrazone and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate typically involves the reaction of ethyl carbamate with a hydrazone derivative. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler compound with similar functional groups but lacking the hydrazone moiety.
Hydrazones: Compounds with a similar hydrazone functional group but different substituents.
Carbamates: A class of compounds with a carbamate functional group, used in various applications.
Uniqueness
Ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate is unique due to its combination of hydrazone and carbamate functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
80805-31-8 |
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Molecular Formula |
C9H16N4O4 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate |
InChI |
InChI=1S/C9H16N4O4/c1-4-16-8(14)12-10-6-7(3)11-13-9(15)17-5-2/h6H,4-5H2,1-3H3,(H,12,14)(H,13,15)/b10-6-,11-7+ |
InChI Key |
XSKZXKDPBGLINO-NAKBGQTNSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C\C(=N\NC(=O)OCC)\C |
Canonical SMILES |
CCOC(=O)NN=CC(=NNC(=O)OCC)C |
Origin of Product |
United States |
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